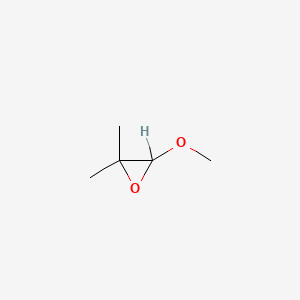

3-Methoxy-2,2-dimethyloxirane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176994. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2,2-dimethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-5(2)4(6-3)7-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKWGRVMLLIFSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031044 | |

| Record name | 2,2-Dimethyl-1-methoxyethylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26196-04-3 | |

| Record name | 3-Methoxy-2,2-dimethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26196-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1-methoxyethylene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026196043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26196-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-1-methoxyethylene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2,2-dimethyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.180 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIMETHYL-1-METHOXYETHYLENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y8YXB766W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Substituted Oxirane

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Methoxy-2,2-dimethyloxirane

This compound is a heterocyclic compound belonging to the epoxide family.[1] Its structure is defined by a three-membered ring containing two carbon atoms and one oxygen atom, which is further substituted with two methyl groups at the C2 position and a methoxy group at the C3 position.[1][2][3] The inherent angular strain of the oxirane ring is the primary determinant of its chemical personality, rendering it susceptible to ring-opening reactions and making it a valuable and versatile intermediate in organic synthesis.[1] The specific substitution pattern—a quaternary carbon (C2) and a methoxy-bearing secondary carbon (C3)—introduces significant electronic and steric biases that dictate the regioselectivity of its transformations. This guide offers a detailed exploration of the synthesis, characterization, and core reactivity of this compound for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Spectroscopic Profile

Precise experimental data for properties such as boiling and melting points are not widely documented, however, its identity is well-established through its molecular formula, weight, and spectroscopic characteristics.[4]

Core Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 26196-04-3 | [2][5] |

| Molecular Formula | C₅H₁₀O₂ | [2][4][5] |

| Molecular Weight | 102.13 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | Oxirane, 3-methoxy-2,2-dimethyl-; 1,2-Epoxy-1-methoxy-2-methylpropane | [2][5] |

| InChI Key | FPKWGRVMLLIFSY-UHFFFAOYSA-N | [2][5] |

Spectroscopic Characterization

Confirmation of the successful synthesis and purity of this compound relies on a combination of spectroscopic techniques. The expected spectral features are key to its identification.

| Technique | Expected Key Features |

| ¹H NMR | - Two singlets for the diastereotopic methyl groups at C2. - A singlet for the methoxy (-OCH₃) protons. - A singlet for the proton at C3. The chemical shifts would be distinct and integration would correspond to a 6:3:1 ratio. |

| ¹³C NMR | - A signal for the quaternary carbon (C2). - A signal for the secondary carbon (C3). - A signal for the methoxy carbon. - A signal for the two equivalent methyl carbons. |

| Infrared (IR) | - Presence of C-O-C stretching bands for the ether and epoxide ring. - Absence of a broad O-H stretching band (around 3200-3600 cm⁻¹), confirming the absence of ring-opened alcohol impurities.[1] |

| Mass Spec (MS) | - A molecular ion peak corresponding to its molecular weight (m/z = 102.13). - Characteristic fragmentation patterns resulting from the loss of methyl or methoxy groups.[1][2] |

Established Synthetic Routes

The construction of the strained oxirane ring is the central challenge in synthesizing this compound. The most direct and widely adopted strategies involve the epoxidation of an alkene precursor.[1]

Direct Epoxidation of 1-methoxy-2-methylpropene

This is the most common approach, leveraging the conversion of a carbon-carbon double bond into an epoxide.[1] The Prilezhaev reaction, which employs a peroxycarboxylic acid like meta-chloroperoxybenzoic acid (m-CPBA), is a highly effective method.[1]

Causality of the Mechanism: The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peracid to the alkene through a cyclic transition state.[1] This electrophilic addition is efficient and often provides high yields. The choice of a non-polar solvent like dichloromethane (DCM) is crucial to prevent premature ring-opening of the newly formed epoxide.

Caption: Workflow for the synthesis via direct epoxidation.

Halohydrin Formation and Intramolecular Cyclization

An alternative, two-step pathway involves the formation of a halohydrin intermediate from the same alkene precursor, followed by base-induced ring closure.[1]

Step-by-Step Mechanism:

-

Halohydrin Formation: The alkene (1-methoxy-2-methylpropene) is treated with a halogen (e.g., Br₂) in the presence of water.[1] The water acts as a nucleophile, attacking the intermediate bromonium ion to form a bromohydrin.

-

Epoxide Formation: The resulting halohydrin is then treated with a strong base (e.g., NaOH). The base deprotonates the hydroxyl group, and the resulting alkoxide performs an intramolecular Sₙ2 reaction, displacing the adjacent halide to form the oxirane ring.

This method offers a robust alternative, particularly when direct epoxidation proves challenging or when different stereochemical outcomes are desired.

Chemical Reactivity: The Dominance of Ring-Opening Reactions

The high ring strain of the oxirane is the fundamental driver of its reactivity.[1] this compound readily undergoes nucleophilic ring-opening reactions, which cleave the C-O bonds of the ring and relieve this strain.[1] The regiochemical outcome of this opening is critically dependent on the reaction conditions (acidic vs. basic).

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making the ring a much better leaving group. The nucleophile then attacks one of the ring carbons.

-

Mechanism & Regioselectivity: The reaction proceeds via a transition state with significant carbocation character. The nucleophile will preferentially attack the carbon atom that can better stabilize the developing positive charge. In this case, the highly substituted quaternary carbon (C2) would form a more stable tertiary carbocation compared to the secondary carbocation at C3. Therefore, nucleophilic attack predominantly occurs at C2 .

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

Base-Catalyzed Ring-Opening

Under basic or neutral conditions, a strong nucleophile directly attacks one of the epoxide carbons in an Sₙ2 reaction.

-

Mechanism & Regioselectivity: This reaction is governed by sterics. The nucleophile will attack the less sterically hindered carbon atom. The quaternary carbon (C2) is shielded by two methyl groups, making it significantly less accessible than the secondary carbon (C3). Therefore, nucleophilic attack predominantly occurs at C3 .

Caption: Mechanism of base-catalyzed epoxide ring-opening.

Exemplary Protocol: Acid-Catalyzed Hydrolysis

This protocol describes a self-validating system for the ring-opening of this compound to form 1-methoxy-2-methylpropane-1,2-diol.

Objective: To demonstrate the regioselective ring-opening of the epoxide under acidic conditions.

Methodology:

-

Reaction Setup:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 9.8 mmol) in a 1:1 mixture of tetrahydrofuran (THF) and water (20 mL).

-

Cool the flask in an ice bath to 0°C.

-

-

Acidification:

-

Slowly add 3-4 drops of concentrated sulfuric acid (H₂SO₄) to the stirring solution. The acid acts as the catalyst to protonate the epoxide ring.

-

-

Reaction Monitoring (Self-Validation):

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent. The disappearance of the starting epoxide spot (higher Rf) and the appearance of a new, more polar product spot (lower Rf) indicates reaction completion.

-

-

Workup and Neutralization:

-

Once the reaction is complete, quench the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Transfer the mixture to a separatory funnel.

-

-

Extraction and Purification:

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude diol product.

-

Purify the product via flash column chromatography if necessary.

-

-

Characterization:

-

Confirm the structure of the resulting 1-methoxy-2-methylpropane-1,2-diol using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should now show a prominent broad peak between 3200-3600 cm⁻¹, characteristic of the hydroxyl groups.[1]

-

Safety and Handling

As an epoxide, this compound requires careful handling.

-

Primary Hazards: It is classified as a flammable liquid and can cause skin and serious eye irritation.[5]

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid contact with skin, eyes, and clothing.[6]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound stands out as a synthetically useful building block due to the predictable yet versatile reactivity of its strained ring. A thorough understanding of its synthesis and, more critically, the dichotomous regioselectivity of its ring-opening under acidic versus basic conditions, allows chemists to strategically install new functional groups with a high degree of control. Its proper handling and characterization are paramount to leveraging its full potential in the synthesis of more complex molecular architectures in pharmaceutical and materials science.

References

-

PubChem. (n.d.). 3-(Methoxymethoxymethyl)-2,2-dimethyloxirane. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-1-methoxyethylene oxide. Retrieved from [Link]

-

ChemSynthesis. (2024). This compound. Retrieved from [Link]

-

Roman, G. (2017). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. Arkivoc, 2017(3), 210-224. Retrieved from [Link]

Sources

Spectroscopic Signature of 3-Methoxy-2,2-dimethyloxirane: An In-Depth Technical Guide

Introduction

3-Methoxy-2,2-dimethyloxirane (CAS No. 26196-04-3) is a substituted epoxide, a class of heterocyclic compounds recognized for their high reactivity and utility as synthetic intermediates. The molecule, with a molecular formula of C₅H₁₀O₂ and a molecular weight of 102.13 g/mol , features a strained three-membered oxirane ring, a gem-dimethyl group at the C2 position, and a methoxy substituent at the C3 position.[1] This unique substitution pattern governs its chemical behavior, particularly in nucleophilic ring-opening reactions, making it a valuable building block in organic synthesis.

A thorough understanding of the spectroscopic characteristics of this compound is paramount for reaction monitoring, quality control, and structural verification. This guide provides a detailed analysis of its mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, offering field-proven insights for researchers, scientists, and professionals in drug development.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a standard method that imparts high energy to the molecule, leading to predictable bond cleavages.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A generalized protocol for acquiring an EI mass spectrum involves the following self-validating steps:

-

Sample Introduction: A dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, typically via a direct insertion probe or a gas chromatograph (GC) inlet.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy molecular ion (M⁺•).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots the relative abundance of ions versus their m/z value.

-

Calibration: The mass analyzer is calibrated using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy throughout the experiment.

Fragmentation Pathway and Data Interpretation

The mass spectrum for this compound is available through the NIST Chemistry WebBook.[1] The fragmentation is driven by the energetic instability of the molecular ion and the inherent strain of the oxirane ring.

-

Molecular Ion (M⁺•): The molecular ion is expected at an m/z of 102, corresponding to the molecular weight of the compound. Its observation confirms the identity of the molecule.

-

Key Fragmentation: The primary fragmentation pathways involve the cleavage of bonds adjacent to the oxygen atoms and the loss of stable neutral fragments. A significant fragmentation is the loss of a methyl radical (•CH₃) from the gem-dimethyl group, leading to a stable cation at m/z 87. Another characteristic fragmentation is the cleavage of the C-C bond of the oxirane ring and subsequent rearrangements.

Below is a proposed fragmentation pathway for this compound under EI conditions.

Caption: Proposed EI-MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed. The resulting spectrum is then phased, baseline corrected, and integrated.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals, all of which would be singlets due to the absence of adjacent protons for coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.40 | Singlet | 3H | -OCH₃ | Protons of the methoxy group are deshielded by the adjacent oxygen atom. |

| ~3.10 | Singlet | 1H | CH -O | The proton on the oxirane ring (C3) is significantly deshielded by two adjacent oxygen atoms. |

| ~1.30 | Singlet | 3H | -CH ₃ | One of the two equivalent methyl groups at the C2 position. |

| ~1.25 | Singlet | 3H | -CH ₃ | The second of the two equivalent methyl groups at the C2 position. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, corresponding to the four unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~70.0 | CH | C 3-O | The C3 carbon is bonded to two oxygen atoms, resulting in a significant downfield shift. |

| ~60.0 | C | C 2(CH₃)₂ | The quaternary C2 carbon of the oxirane ring is also deshielded by the ring oxygen. |

| ~58.0 | CH₃ | -OC H₃ | The carbon of the methoxy group is in a typical range for an ether. |

| ~22.0 | CH₃ | -C(C H₃)₂ | The carbons of the gem-dimethyl groups are in the typical aliphatic region. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Background Spectrum: An initial spectrum of the empty sample holder (or pure solvent) is taken to serve as the background.

-

Sample Spectrum: The prepared sample is placed in the IR beam path, and the spectrum is recorded. The instrument's software automatically subtracts the background spectrum.

-

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify characteristic absorption bands.

Predicted IR Absorption Bands

The IR spectrum of this compound would be characterized by the following key absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 2990-2950 cm⁻¹ | C-H Stretch | Aliphatic (sp³ C-H from methyl groups) |

| ~1250 cm⁻¹ | C-O-C Stretch | Asymmetric stretch of the oxirane ring |

| ~1100 cm⁻¹ | C-O Stretch | Ether linkage (-OCH₃) |

| ~870 cm⁻¹ | C-O-C Stretch | Symmetric stretch ("ring breathing") of the oxirane ring |

The absence of a broad absorption band between 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) groups, distinguishing the epoxide from its ring-opened hydrolysis products.

Summary and Conclusion

The collective analysis of MS, NMR, and IR spectra provides a comprehensive and unambiguous structural characterization of this compound. The mass spectrum confirms the molecular weight and reveals characteristic fragmentation patterns. NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, namely the epoxide and ether moieties.

The following diagram summarizes the key spectroscopic data correlated with the molecular structure.

Caption: Summary of key spectroscopic data for this compound.

This guide serves as an authoritative reference for the spectroscopic identification and characterization of this compound, empowering scientists to utilize this versatile building block with confidence in their research and development endeavors.

References

An In-depth Technical Guide to the Synthesis of 3-Methoxy-2,2-dimethyloxirane from 1-methoxy-2-methylpropene

Abstract: This guide provides a comprehensive overview of the synthesis of 3-methoxy-2,2-dimethyloxirane, a valuable epoxide intermediate in organic synthesis. The primary focus is on the epoxidation of the electron-rich alkene, 1-methoxy-2-methylpropene. We will explore the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and discuss critical safety considerations. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide to this synthesis.

Introduction: The Synthetic Value of Functionalized Epoxides

This compound is a heterocyclic compound featuring a strained three-membered oxirane ring.[1] This inherent ring strain is the source of its high reactivity, making it a versatile building block for constructing more complex molecular architectures.[1] The presence of a methoxy group and two methyl groups on the oxirane ring influences its reactivity and provides specific steric and electronic properties.[1] Epoxides like this are crucial intermediates in medicinal chemistry and materials science, as the strained ring can be readily opened by a wide array of nucleophiles, allowing for the stereocontrolled introduction of new functional groups.[1]

The synthesis of this target molecule begins with the corresponding alkene, 1-methoxy-2-methylpropene. This substrate is an electron-rich enol ether, which dictates the choice of epoxidation agent. The electron-donating nature of the methoxy group and the alkyl substituents activates the double bond, making it highly susceptible to electrophilic attack by an oxidizing agent.[2][3]

Strategic Approach: Epoxidation of Electron-Rich Alkenes

The conversion of an alkene to an epoxide is a cornerstone transformation in organic chemistry. For electron-rich alkenes, the most common and effective methods involve reagents that deliver an electrophilic oxygen atom.[3][4] Two primary classes of reagents are exceptionally well-suited for this purpose: peroxycarboxylic acids and dioxiranes.

-

Peroxycarboxylic Acids (e.g., m-CPBA): meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for epoxidation.[2][4] It is a relatively stable, commercially available solid that offers a good balance of reactivity and selectivity. The reaction proceeds via a concerted mechanism, ensuring a stereospecific syn-addition of the oxygen atom across the double bond.[2][5][6]

-

Dioxiranes (e.g., DMDO): Dimethyldioxirane (DMDO) is a powerful yet neutral oxidizing agent.[7] A significant advantage of DMDO is that the only byproduct of the reaction is acetone, which is volatile and easily removed, simplifying the purification process.[7][8] DMDO is often prepared in situ from Oxone (potassium peroxymonosulfate) and acetone for safety reasons, as concentrated solutions of dioxiranes can be explosive.[7][9]

For the synthesis of this compound, both methods are viable. This guide will provide a detailed protocol using m-CPBA due to its widespread availability and extensive documentation, followed by an overview of the DMDO alternative.

Primary Protocol: Epoxidation via meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol details the synthesis of this compound using m-CPBA. The key to success is careful temperature control, as the reaction is exothermic, and meticulous purification to remove the carboxylic acid byproduct.

Overall Workflow

Sources

- 1. This compound | 26196-04-3 | Benchchem [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 5. leah4sci.com [leah4sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Oxidation with Dioxiranes | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. In situ epoxide generation by dimethyldioxirane oxidation and the use of epichlorohydrin in the flow synthesis of a library of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methoxy-2,2-dimethyloxirane (CAS: 26196-04-3)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-2,2-dimethyloxirane, a highly functionalized epoxide of significant interest in synthetic organic chemistry. The document delineates its physicochemical properties, established synthetic routes with detailed experimental protocols, and a mechanistic exploration of its characteristic ring-opening reactions under both acidic and basic conditions. Furthermore, this guide discusses the strategic application of such substituted epoxides as versatile building blocks in the fields of medicinal chemistry and drug development. Spectroscopic characterization, safety and handling protocols, and waste disposal considerations are also detailed to provide a holistic resource for laboratory professionals.

Introduction: The Strategic Value of a Substituted Oxirane

This compound is a heterocyclic compound belonging to the epoxide family, distinguished by a three-membered ring containing two carbon atoms and one oxygen atom.[1] Its structure is characterized by the presence of a methoxy group and two methyl groups, which significantly influence its reactivity and stereochemical outcomes in chemical transformations. The inherent ring strain of the oxirane ring makes it a potent electrophile and a valuable intermediate in organic synthesis, readily undergoing nucleophilic ring-opening reactions to introduce diverse functional groups.[1] This reactivity profile positions this compound and related epoxides as crucial building blocks for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active molecules.[1]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 26196-04-3 | [2] |

| Molecular Formula | C₅H₁₀O₂ | [2] |

| Molecular Weight | 102.13 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,2-Dimethyl-1-methoxyethylene oxide, 1,2-Epoxy-1-methoxy-2-methylpropane | [2] |

| Appearance | Colorless oil (predicted) | - |

| Boiling Point | 93.5 °C at 760 mmHg (predicted) | - |

| Density | 0.96 g/cm³ (predicted) | - |

Spectroscopic Profile

While a comprehensive, experimentally validated set of spectra for this compound is not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this molecule.

-

¹H NMR: The proton on the C3 carbon of the oxirane ring is expected to resonate in a distinct region due to the deshielding effects of the adjacent oxygen atoms, likely appearing as a singlet in the range of δ 3.0–4.0 ppm.[1] The two methyl groups at the C2 position are chemically equivalent and would present as a sharp singlet, while the methoxy group protons would also appear as a singlet.[1]

-

¹³C NMR: The carbon spectrum would show distinct signals for the quaternary carbon at C2, the methine carbon at C3, the two equivalent methyl carbons, and the methoxy carbon.

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| Epoxide Ring Proton (C3-H) | ~3.0 - 4.0 | ~45 - 60 | Singlet |

| Epoxide Ring Carbon (C2) | - | ~45 - 60 | - |

| Methyl Protons (C2-CH₃) | ~1.2 - 1.5 | ~20 - 25 | Singlet |

| Methoxy Protons (-OCH₃) | ~3.3 - 3.5 | ~55 - 60 | Singlet |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong C-O stretching bands, indicative of the ether and epoxide functionalities. The absence of a broad O-H stretch around 3200-3600 cm⁻¹ would confirm the absence of ring-opened alcohol impurities.

2.2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 102, corresponding to the molecular weight of the compound.[2] Characteristic fragmentation patterns would likely involve the cleavage of the oxirane ring.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the epoxidation of its corresponding alkene precursor, 1-methoxy-2-methylpropene. The Prilezhaev reaction, which utilizes a peroxy acid, is a well-established and efficient method for this transformation.

Prilezhaev Epoxidation Workflow

Caption: Workflow for the synthesis of this compound via Prilezhaev epoxidation.

Detailed Experimental Protocol: Prilezhaev Epoxidation

This protocol is a representative procedure based on established methods for the epoxidation of alkenes.

Materials:

-

1-methoxy-2-methylpropene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methoxy-2-methylpropene (1.0 eq.) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 eq.) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred alkene solution at 0 °C over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench the excess m-CPBA by the slow addition of saturated aqueous sodium sulfite solution until a starch-iodide paper test is negative.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2x) to remove the m-chlorobenzoic acid byproduct.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield this compound as a colorless oil.

Key Reactions and Mechanistic Insights

The high reactivity of this compound is dominated by the strain of the three-membered ring, making it susceptible to ring-opening by a variety of nucleophiles. The regiochemical outcome of this ring-opening is highly dependent on the reaction conditions (acidic vs. basic).

Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the epoxide. The nucleophile then attacks the more substituted carbon (C2), as this carbon can better stabilize the partial positive charge that develops in the transition state, which has significant Sₙ1 character.

Caption: Regioselective attack at the more substituted carbon in acid-catalyzed epoxide ring-opening.

This regioselectivity is a key principle in synthetic design. For example, the reaction of this compound with methanol under acidic conditions would yield 1,1-dimethoxy-2-methyl-2-propanol.

Base-Catalyzed Ring-Opening

In contrast, under basic or nucleophilic conditions, the ring-opening follows a classic Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C3), leading to inversion of stereochemistry if C3 is a chiral center.

Caption: Regioselective attack at the less substituted carbon in base-catalyzed epoxide ring-opening.

For instance, reacting this compound with sodium methoxide followed by an aqueous workup would produce 1,2-dimethoxy-2-methyl-1-propanol.

Applications in Drug Development and Medicinal Chemistry

Epoxides are recognized as valuable intermediates in the synthesis of biologically active compounds. The ability to open the epoxide ring stereo- and regioselectively allows for the controlled introduction of functional groups, which is a cornerstone of modern drug design. Substituted epoxides, such as this compound, can serve as chiral building blocks for the synthesis of complex natural products and pharmaceuticals.

While direct applications of this compound in marketed drugs are not prominently documented, the epoxide moiety is present in a number of therapeutic agents, particularly in the realm of oncology. The electrophilic nature of the epoxide ring allows these molecules to act as alkylating agents, forming covalent bonds with nucleophilic residues in biological targets like proteins and DNA. This mechanism is harnessed in the design of certain anticancer drugs.

Safety, Handling, and Disposal

6.1. Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled with care in a well-ventilated fume hood. As with most epoxides, it should be treated as a potential irritant and sensitizer. Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.

The primary reagent used in its synthesis, m-CPBA, is a strong oxidizing agent and can be explosive, especially in its pure, dry form. It is typically supplied with ~23% water to reduce its shock sensitivity.

6.2. Safe Handling and Storage

-

This compound: Store in a tightly sealed container in a cool, dry place away from acids and strong oxidizing agents.

-

m-CPBA: Store in a refrigerator (2-8 °C) in its original container. Do not allow it to dry out. Avoid contact with flammable materials, and do not grind or subject it to friction or shock.

6.3. Waste Disposal

-

Reaction Quenching: Excess m-CPBA should be quenched with a reducing agent such as sodium sulfite or sodium thiosulfate before disposal.

-

Waste Streams: All chemical waste should be segregated and disposed of in accordance with local, state, and federal regulations. Chlorinated solvent waste and the m-chlorobenzoic acid byproduct should be collected in a designated halogenated waste container.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility stems from the strained oxirane ring, which can be selectively opened under acidic or basic conditions to yield different constitutional isomers. This predictable reactivity, coupled with the potential for stereocontrol, makes it and other substituted epoxides powerful tools for the synthesis of complex molecules, including those with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective and responsible use in a research and development setting.

References

-

PubChem. (n.d.). 2,2-Dimethyl-1-methoxyethylene oxide. Retrieved December 22, 2025, from [Link]

Sources

A Technical Guide to the Nomenclature, Synthesis, and Reactivity of 3-Methoxy-2,2-dimethyloxirane

Abstract

This technical guide provides a comprehensive analysis of 3-Methoxy-2,2-dimethyloxirane (CAS No: 26196-04-3), a substituted epoxide of significant interest in synthetic organic chemistry. We will first deconstruct its formal IUPAC name to clarify the principles of oxirane nomenclature. Subsequently, this guide will detail its core physicochemical properties, characteristic spectroscopic signatures, and established synthetic protocols. The primary focus will then shift to its chemical reactivity, with a mechanistic exploration of its regioselective ring-opening reactions under both acidic and basic conditions. The document aims to serve as a vital resource for researchers, scientists, and professionals in drug development by elucidating the utility of this versatile chemical intermediate.

Introduction to Substituted Oxiranes

Oxiranes, commonly known as epoxides, are three-membered heterocyclic ethers. Their defining structural feature—a strained C-C-O ring—is the source of their high reactivity, making them exceptionally versatile building blocks in advanced organic synthesis.[1][2] The cleavage of the strained ring provides a powerful method for the stereospecific introduction of two adjacent functional groups. The specific molecule under review, this compound, incorporates both steric hindrance (gem-dimethyl group) and electronic influence (methoxy group), which precisely modulates its reactivity and makes it a valuable intermediate for constructing complex molecular architectures.[1]

Systematic IUPAC Nomenclature Deconstruction

The formal name, this compound, is derived using the Hantzsch-Widman nomenclature system, which is the preferred IUPAC method for naming heterocyclic compounds.[3] Let's dissect the name to understand the underlying rules.

Step 1: Identify the Parent Heterocycle The core structure is a three-membered ring containing two carbons and one oxygen atom. The IUPAC-preferred parent name for this heterocycle is oxirane .[4][5]

Step 2: Numbering the Oxirane Ring According to IUPAC rules, the heteroatom (Oxygen) is assigned position 1. The carbon atoms are then numbered sequentially as 2 and 3. Numbering proceeds in the direction that assigns the lowest possible locants to the substituents.[3]

Step 3: Identify and Locate Substituents The molecule has three substituents attached to the carbon atoms of the oxirane ring:

-

A methoxy group (-OCH₃)

-

Two methyl groups (-CH₃)

To assign locants, we evaluate the two possible numbering directions. In this case, one carbon is substituted by two methyl groups, and the other by a methoxy group. Following the "lowest locant" rule, the carbon with two methyl groups is assigned position 2, and the carbon with the methoxy group is assigned position 3. This gives the locants 2,2 for the dimethyl groups and 3 for the methoxy group.

Step 4: Assemble the Final Name Substituents are listed in alphabetical order (dimethyl before methoxy). Therefore, the complete and unambiguous IUPAC name is This compound .[6]

Caption: IUPAC nomenclature workflow for this compound.

Alternative Nomenclature

While "oxirane" is the preferred system, this compound may be encountered under other names:

-

Epoxy Alkane System : The oxirane is treated as an "epoxy" bridge on a parent alkane. The longest carbon chain is propane. This leads to the name 1,2-Epoxy-1-methoxy-2-methylpropane .[6]

-

Alkene Oxide System (Common Name) : Named as an oxide of the parent alkene (1-methoxy-2-methylpropene). This results in names like 1-Methoxy-2-methylpropylene oxide .[7][8]

Physicochemical and Spectroscopic Profile

A summary of the key identifiers and physical properties for this compound is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 26196-04-3 | [7][9] |

| Molecular Formula | C₅H₁₀O₂ | [7][9] |

| Molecular Weight | 102.13 g/mol | [6][9] |

| InChIKey | FPKWGRVMLLIFSY-UHFFFAOYSA-N | [1][7] |

| SMILES | COC1OC1(C)C | [9] |

| Boiling Point | 366.7 K (93.55 °C) | [8] |

Spectroscopic Characterization

The structural features of this compound give rise to a predictable spectroscopic signature, which is essential for its identification and characterization.

| Technique | Expected Signature |

| ¹H NMR | Distinct signals corresponding to the two geminal methyl protons, the methoxy protons, and the single methine proton on the oxirane ring. |

| ¹³C NMR | Four distinct signals: the quaternary C2 carbon, the methine C3 carbon, the methyl carbons, and the methoxy carbon.[1] |

| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z = 102, corresponding to [C₅H₁₀O₂]⁺. Fragmentation patterns would be consistent with epoxide ring cleavage.[1] |

| Infrared (IR) | Strong C-O stretching bands characteristic of both the ether linkage and the oxirane ring. |

Established Synthetic Protocols

The most direct and efficient synthesis of this compound involves the epoxidation of its corresponding alkene precursor, 1-methoxy-2-methylpropene.[1]

Caption: General synthetic workflow for this compound.

Experimental Protocol: Epoxidation via Dimethyldioxirane (DMD)

This protocol is adapted from established procedures for epoxidation using dimethyldioxirane (DMD), a powerful yet mild oxidizing agent.[10]

Step 1: Preparation of DMD Solution A solution of dimethyldioxirane (approx. 0.07–0.1 M in acetone) is prepared by the oxidation of acetone with potassium peroxymonosulfate (Oxone®) buffered with sodium bicarbonate. Caution: Dimethyldioxirane is a volatile peroxide and must be handled with care in a well-ventilated fume hood.[10]

Step 2: Reaction Setup In a round-bottomed flask equipped with a magnetic stirrer, dissolve 1 equivalent of the starting material, 1-methoxy-2-methylpropene, in a suitable solvent such as acetone or dichloromethane at 0 °C.

Step 3: Epoxidation Slowly add the prepared DMD solution (approx. 1.2 equivalents) dropwise to the stirred alkene solution. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours at room temperature.[10]

Step 4: Workup and Purification Once the reaction is complete, the solvent is carefully removed under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.

Chemical Reactivity: Regioselective Ring-Opening

The synthetic utility of this compound is dominated by the nucleophilic ring-opening of its strained epoxide ring. The regiochemical outcome of this reaction is critically dependent on the reaction conditions (acidic vs. basic catalysis), a direct consequence of the electronic and steric properties of the substituted oxirane.[1]

Base-Catalyzed Ring-Opening (Sₙ2 Mechanism)

Under basic or neutral conditions, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the two methyl groups at the C2 position, the attack occurs preferentially at the less substituted and more accessible C3 position .[11]

Acid-Catalyzed Ring-Opening (Sₙ1-like Mechanism)

In the presence of an acid catalyst, the epoxide oxygen is first protonated, making the ring a much better leaving group. This enhances the electrophilicity of the ring carbons. The C2-O bond is weaker and develops significant carbocation-like character in the transition state because the tertiary C2 carbon can better stabilize a positive charge than the secondary C3 carbon. Consequently, the nucleophile preferentially attacks the more substituted C2 position .

Caption: Regioselective ring-opening pathways for this compound.

Significance and Applications in Research

This compound serves as a sophisticated building block in organic synthesis. Its predictable, condition-dependent reactivity allows for the controlled and stereospecific installation of functionality. This makes it a valuable precursor in the synthesis of:

-

Complex Polyketides and Natural Products : Where precise control over stereochemistry is paramount.

-

Pharmaceutical Agents : The diol, amino alcohol, and ether alcohol motifs generated from epoxide ring-opening are common structural features in biologically active molecules.[12]

-

Specialty Polymers and Materials : Epoxides are fundamental monomers for producing epoxy resins and other polymers with tailored properties.[2]

Conclusion

The IUPAC name This compound is a systematic descriptor derived from established nomenclature rules for heterocyclic compounds. Beyond its name, this molecule is a highly functionalized and reactive intermediate. Its value lies in the high degree of regiochemical control achievable during its characteristic ring-opening reactions, providing synthetic chemists with a reliable tool for the construction of complex and high-value chemical entities. This guide has provided the foundational knowledge required for its proper identification, synthesis, and strategic application in research and development.

References

-

This compound - 26196-04-3 . ChemSynthesis. [Link]

-

IUPAC rules for epoxides nomenclature . Filo. [Link]

-

This compound . NIST Chemistry WebBook, SRD 69. [Link]

-

This compound . NIST Chemistry WebBook, SRD 69 (Phase change data). [Link]

-

Epoxides . University of Calgary. [Link]

-

Ethers and Epoxides . Kasetsart University. [Link]

-

Ethers & Epoxides . University of Wisconsin-Platteville. [Link]

-

13.4 Naming Epoxides | Organic Chemistry . Chad's Prep. [Link]

-

2,2-Dimethyl-1-methoxyethylene oxide | C5H10O2 | CID 93099 . PubChem, National Center for Biotechnology Information. [Link]

-

Epoxides . University of Calgary. [Link]

-

3-(Methoxymethoxymethyl)-2,2-dimethyloxirane | C7H14O3 | CID 163566972 . PubChem, National Center for Biotechnology Information. [Link]

-

Ring Opening of 2-methyl-2,3-epoxypentane in the Presence of Methoxide in Methanol . ACE Organic. [Link]

-

Ring-opening polymerization of a 2,3-disubstituted oxirane... . Polymer Chemistry, RSC Publishing. [Link]

-

Table of Functional Group Priorities for Nomenclature . Master Organic Chemistry. [Link]

-

2-METHYLOXIRANE . Ataman Kimya. [Link]

-

Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones . ResearchGate. [Link]

-

SYNTHESIS OF EPOXIDES USING DIMETHYLDIOXIRANE: trans-STILBENE OXIDE . Organic Syntheses. [Link]

Sources

- 1. This compound | 26196-04-3 | Benchchem [benchchem.com]

- 2. 2,2-Dimethyl-3-phenyloxirane | 10152-58-6 | Benchchem [benchchem.com]

- 3. IUPAC rules for epoxides nomenclature | Filo [askfilo.com]

- 4. chem.flas.kps.ku.ac.th [chem.flas.kps.ku.ac.th]

- 5. youtube.com [youtube.com]

- 6. 2,2-Dimethyl-1-methoxyethylene oxide | C5H10O2 | CID 93099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. youtube.com [youtube.com]

- 12. Buy 3-Ethyl-2,2-dimethyloxirane | 1192-22-9 [smolecule.com]

Molecular weight and formula of 3-Methoxy-2,2-dimethyloxirane

An In-depth Technical Guide to 3-Methoxy-2,2-dimethyloxirane for Advanced Research

For research scientists and professionals in drug development, the strategic selection of chemical intermediates is paramount to the successful synthesis of complex molecular architectures. This compound, a functionalized epoxide, represents a highly valuable and reactive building block. Its inherent ring strain, coupled with the electronic and steric influence of its substituents, offers a versatile platform for introducing specific structural motifs in multi-step syntheses.

This guide provides a comprehensive overview of this compound, focusing on its fundamental properties, synthesis, chemical reactivity, and applications, with the aim of equipping researchers with the technical insights required for its effective utilization.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a strained three-membered oxirane ring.[1] This structural feature is the primary determinant of its chemical reactivity.[1] The molecule is further substituted with two methyl groups at the C2 position and a methoxy group at the C3 position, which significantly influence the regioselectivity of its reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₂ | [2][3][4] |

| Molecular Weight | 102.13 g/mol | [1][4] |

| Exact Mass | 102.1317 Da | [2] |

| IUPAC Name | This compound | [4] |

| CAS Number | 26196-04-3 | [1][2][3][4] |

| Boiling Point | 366.7 K (93.55 °C) | [5] |

| SMILES | COC1OC1(C)C | [3] |

| InChIKey | FPKWGRVMLLIFSY-UHFFFAOYSA-N | [1][2] |

Synthesis Methodologies: Pathways to a Versatile Intermediate

The construction of the this compound ring system can be achieved through several established synthetic routes. The choice of method is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.

Direct Epoxidation of an Alkene

The most common approach involves the direct epoxidation of the corresponding alkene, 1-methoxy-2-methylpropene.[1] This method is favored for its efficiency. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are standard reagents for this transformation due to their reliability and predictable reactivity.

Experimental Protocol: Synthesis via m-CPBA Epoxidation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve 1-methoxy-2-methylpropene (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM). The choice of DCM is critical as it is relatively inert and effectively solubilizes both the alkene and the oxidizing agent.

-

Reagent Addition: To the stirred solution, add a solution of m-CPBA (approx. 1.1 eq) in DCM dropwise. The slow addition and controlled temperature are crucial to manage the exothermic nature of the reaction and prevent side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting alkene spot indicates the reaction's completion.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproduct, 3-chlorobenzoic acid. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: Epoxidation workflow for synthesizing this compound.

Halohydrin Formation and Cyclization

An alternative two-step pathway involves the initial formation of a halohydrin intermediate from 1-methoxy-2-methylpropene, followed by an intramolecular cyclization.[1]

-

Step 1 (Halohydrin Formation): The alkene reacts with a halogen source, like N-bromosuccinimide (NBS), in the presence of water. This results in the formation of a bromo-alcohol (a halohydrin).

-

Step 2 (Intramolecular Cyclization): The subsequent addition of a base (e.g., sodium hydroxide) deprotonates the hydroxyl group. The resulting alkoxide then undergoes an intramolecular Sₙ2 reaction, displacing the adjacent halide to form the oxirane ring.

This method provides an alternative when direct epoxidation is not feasible or leads to undesired side products.

Key Chemical Reactivity: The Ring-Opening Paradigm

The synthetic utility of this compound is dominated by nucleophilic ring-opening reactions, driven by the release of the inherent strain in the three-membered ring.[1] The regiochemical outcome of this reaction is highly dependent on the reaction conditions.

-

Basic or Neutral Conditions: Nucleophilic attack occurs at the less sterically hindered carbon atom (C3). The two methyl groups at C2 create significant steric hindrance, directing the nucleophile to the C3 position.

-

Acidic Conditions: The reaction proceeds via a protonated epoxide intermediate. The nucleophile then attacks the more substituted carbon atom (C2), which can better stabilize the developing partial positive charge in the transition state.[1]

Sources

An In-depth Technical Guide to the Ring Strain Energy of Substituted Oxiranes

Introduction: The Energetic Heart of Oxirane Chemistry

The oxirane, or epoxide, a three-membered heterocyclic ether, represents a cornerstone of modern organic synthesis and is a recurring motif in numerous pharmaceuticals and biologically active molecules.[1][2] Its synthetic versatility stems not from a unique functional group in the classical sense, but from the substantial potential energy stored within its strained three-membered ring. This inherent ring strain, a consequence of significant deviation from ideal bond angles, renders oxiranes susceptible to a variety of ring-opening reactions, providing a powerful tool for stereospecific and regioselective functionalization.[3][4] For researchers, scientists, and drug development professionals, a deep understanding of the factors governing the ring strain energy of substituted oxiranes is paramount for predicting reactivity, designing novel synthetic routes, and modulating the metabolic stability of drug candidates.[5]

This technical guide provides a comprehensive exploration of the core principles of oxirane ring strain, from its theoretical underpinnings to its experimental determination and the profound influence of substituents. We will delve into the causality behind experimental choices and provide actionable protocols, moving beyond a mere recitation of facts to offer field-proven insights for the practicing scientist.

The Genesis of Strain: A Tale of Angles and Eclipsing Interactions

The high reactivity of oxiranes is fundamentally driven by their substantial ring strain energy, which is on the order of 110–115 kJ/mol (approximately 26-27 kcal/mol) for the parent ethylene oxide.[3][6] This strain arises from two primary sources:

-

Angle Strain (Baeyer Strain): The internal C-C-O and C-O-C bond angles in an oxirane ring are constrained to approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized atoms. This compression of bond angles leads to inefficient orbital overlap and a substantial increase in potential energy.[7]

-

Torsional Strain (Pitzer Strain): The substituents on the adjacent carbon atoms of the oxirane ring are held in an eclipsed conformation, leading to steric repulsion between them. This eclipsing interaction further contributes to the overall instability of the ring system.[7]

The release of this stored energy provides a potent thermodynamic driving force for ring-opening reactions, making oxiranes valuable electrophilic intermediates in chemical synthesis.[4][8]

Quantifying the Strain: Theoretical and Experimental Approaches

The precise quantification of ring strain energy is crucial for understanding and predicting the chemical behavior of substituted oxiranes. Both computational and experimental methods are employed for this purpose, each offering unique advantages and insights.

Theoretical Calculation of Ring Strain Energy

Computational chemistry provides a powerful toolkit for estimating the ring strain energy of oxiranes without the need for laboratory experiments.[9] High-level ab initio and density functional theory (DFT) methods can accurately predict the heats of formation of molecules, from which strain energy can be derived.[10][11]

A common and reliable approach involves the use of isodesmic and homodesmotic reactions . These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides.[12][13] By comparing the energy of the strained cyclic compound to that of unstrained, acyclic reference molecules, the strain energy can be isolated.

Computational Protocol: Calculating Ring Strain Energy via Homodesmotic Reactions

-

Molecule Building and Geometry Optimization:

-

Construct the 3D structures of the substituted oxirane and the corresponding acyclic reference molecules using a molecular modeling software.

-

Perform a full geometry optimization and frequency calculation using a suitable level of theory and basis set (e.g., B3LYP/6-31G* or higher). The absence of imaginary frequencies confirms a true energy minimum.[14]

-

-

Energy Calculation:

-

Homodesmotic Reaction Design:

-

Design a balanced homodesmotic reaction where the number of each type of bond (C-C, C-H, C-O) and the number of atoms with the same hybridization and connectivity are conserved on both sides of the equation.[13]

-

-

Strain Energy Calculation:

-

The ring strain energy (RSE) is calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants.

-

RSE = ΣE(products) - ΣE(reactants)

-

Experimental Determination of Ring Strain Energy

Experimental methods provide a direct measure of the thermodynamic properties of molecules, from which ring strain energy can be derived.[9] The most common technique is bomb calorimetry , which measures the heat of combustion.[15]

Experimental Protocol: Determination of Ring Strain Energy using Bomb Calorimetry

-

Sample Preparation:

-

Accurately weigh a sample of the purified substituted oxirane. For liquid samples, encapsulation in a gelatin capsule is a common practice.[15]

-

Prepare a sample of an unstrained, acyclic isomer or a suitable reference compound.

-

-

Calorimeter Setup and Calibration:

-

Assemble the bomb calorimeter according to the manufacturer's instructions.

-

Calibrate the calorimeter by combusting a standard substance with a known heat of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter system.[15]

-

-

Combustion of the Sample:

-

Place the sample in the bomb, pressurize with oxygen, and ignite the sample.

-

Record the temperature change of the water bath surrounding the bomb.

-

-

Calculation of Heat of Combustion:

-

Calculate the heat released during the combustion of the sample using the temperature change and the heat capacity of the calorimeter.

-

Correct for the heat of combustion of the gelatin capsule and the ignition wire.

-

-

Determination of Ring Strain Energy:

-

The ring strain energy is determined by comparing the experimental heat of combustion per -CH₂- group with that of a strain-free reference compound, typically a long-chain alkane.[16] Alternatively, the difference in the heats of formation of the strained cyclic compound and a hypothetical strain-free acyclic analogue, calculated using Benson's group increment theory, can be used.[17][18][19]

-

The Influence of Substituents on Oxirane Ring Strain

The nature and substitution pattern of groups attached to the oxirane ring have a significant impact on its strain energy and, consequently, its reactivity.[10][20]

Alkyl Substituents

Alkyl groups generally have a stabilizing effect on the oxirane ring, leading to a decrease in ring strain energy.[11][21] This effect is particularly pronounced with gem-dimethyl substitution, which can lower the strain energy by 6-10 kcal/mol relative to an unbranched acyclic reference molecule.[11][20][21] This stabilization is attributed to a combination of factors, including hyperconjugation and steric interactions that are better accommodated in the three-membered ring compared to acyclic analogues.

Electronegative Substituents

The effect of electronegative substituents is more complex and highly dependent on the choice of the reference compound for calculating strain energy.[11][20] While a detailed analysis is beyond the scope of this guide, it is important to note that electronegative groups can significantly alter the electronic structure of the oxirane ring, influencing both its stability and the regioselectivity of ring-opening reactions.[22]

Quantitative Data on Ring Strain Energies of Substituted Oxiranes

The following table summarizes representative ring strain energy (RSE) values for various substituted oxiranes, providing a quantitative basis for understanding substituent effects.

| Oxirane Derivative | Substituents | Ring Strain Energy (kcal/mol) | Reference |

| Ethylene Oxide (Oxirane) | Unsubstituted | ~27 | [3] |

| Propylene Oxide (Methyloxirane) | Methyl | ~26 | [10] |

| cis-2,3-Dimethyloxirane | cis-Dimethyl | ~26 | [10] |

| trans-2,3-Dimethyloxirane | trans-Dimethyl | ~26 | [10] |

| 2,2-Dimethyloxirane | gem-Dimethyl | ~20-21 | [11][20] |

Note: The exact values of ring strain energy can vary depending on the method of calculation or experimental determination.

Implications for Drug Development and Organic Synthesis

The high ring strain of oxiranes is not merely a chemical curiosity; it is a powerful tool that is actively exploited in drug development and organic synthesis.[1][23]

Synthetic Utility

The relief of ring strain provides a strong thermodynamic driving force for nucleophilic ring-opening reactions, allowing for the facile introduction of two new functional groups with well-defined stereochemistry.[4][24][25] This has made oxiranes indispensable intermediates in the synthesis of complex natural products and pharmaceuticals.[1][26] The regioselectivity of ring-opening can be controlled by the reaction conditions (acidic or basic) and the nature of the substituents on the oxirane ring.[2]

Drug Metabolism and Design

The oxirane moiety is present in a number of drugs and can be a site of metabolic transformation.[1] In some cases, the introduction of a metabolically stable oxetane ring, a four-membered ether with slightly less ring strain than an oxirane, is a strategy employed to direct drug metabolism away from cytochrome P450 pathways.[5][27] Understanding the factors that influence the stability and reactivity of oxirane rings is therefore critical for designing drug candidates with optimal pharmacokinetic profiles.

Conclusion

The ring strain energy of substituted oxiranes is a fundamental concept with far-reaching implications in chemistry and drug discovery. By understanding the origins of this strain and the methods used to quantify it, researchers can better predict the reactivity of these versatile three-membered heterocycles. The ability of substituents to modulate ring strain provides a powerful handle for fine-tuning chemical and biological properties. As the demand for more complex and sophisticated molecules continues to grow, a thorough grasp of the principles outlined in this guide will remain an invaluable asset for any scientist working at the forefront of chemical innovation.

References

- Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation.

- AIM interpretation of strain energy of oxiranes.

- Why Is Ring Strain Alone Unable to Fully Explain the Rate Accelerations of Oxirane and Thiirane in Nucleophilic Substitution. DTIC.

- Bioactive Steroids Bearing Oxirane Ring. MDPI.

- Measurement of Ring Strain Using Butanols. Pendidikan Kimia.

- The effect of substitutents on the strain energies of small ring compounds. PubMed.

- The effect of substitutents on the strain energies of small ring compounds. R Discovery.

- Assessing the Synthetic Utility of "Oxiran-2-ylium" Intermediates in Epoxide Ring-Opening Reactions. Benchchem.

- Thermochemical Studies of Epoxides and Rel

- The Effect of Substitutents on the Strain Energies of Small Ring Compounds.

- Combining oxiranes and oxetanes to enhance kinetics and improve physical properties. RadTech.

- Benson group increment theory. Wikipedia.

- Computational studies of ring cleavage and deoxygenation reactions of a σ 3 λ 3 -oxaphosphirane. RSC Publishing.

- Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society.

- Experimental determination of ring strain energy. Chemistry Stack Exchange.

- Rings in Clinical Trials and Drugs: Present and Future. Journal of Medicinal Chemistry.

- The ring opening polymerization of ring strained cyclic ethers. Aston Research Explorer.

- (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.

- Heat of form

- 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.

- Benson group increment theory. Alchetron, the free social encyclopedia.

- Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry.

- The Effect of Substitutents on the Strain Energies of Small Ring Compounds.

- Oxirane (epoxide) yields cyclic and/or acyclic compounds with oxygen in....

- Activation strain and energy decomposition analyses (in kcal mol -1 )....

- Ring strain. Wikipedia.

- How to calculate ring strain energy?. Chemistry Stack Exchange.

- Ring strain energies of different (substituted) small‐ring‐systems and....

- Guide for writing the strain energy report Experimental Chemistry I, CH 362 & 362H Winter term, 2021.

- Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scirp.org.

- Ring opening reactions of epoxides. YouTube.

- Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.

- Ring‐opening of Epoxides Mediated by Frustrated Lewis Pairs.

- Epoxides Ring-Opening Reactions. Chemistry Steps.

- Main reactions of epoxidation and oxirane ring-opening process. R'' and R'''-residues of fatty acids..

- In Chapter 13, we discuss the ring-opening reactions of epoxides,.... Pearson.

- Study on Oxirane Cleavage (Oxirane Ring Opening) of Epoxidized Cardanol by Methanol and Characterization of Polyols. International Journal of Trend in Scientific Research and Development.

- Determination of Oxirane Ring Position in Epoxides at the Nanogram Level by Reaction Gas Chromatography. Stevens Institute of Technology.

Sources

- 1. Bioactive Steroids Bearing Oxirane Ring [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 5. scirp.org [scirp.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ring strain - Wikipedia [en.wikipedia.org]

- 8. Computational studies of ring cleavage and deoxygenation reactions of a σ 3 λ 3 -oxaphosphirane - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02773F [pubs.rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 18. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 19. alchetron.com [alchetron.com]

- 20. The effect of substitutents on the strain energies of small ring compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. ijtsrd.com [ijtsrd.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilicity of 3-Methoxy-2,2-dimethyloxirane Carbons

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-2,2-dimethyloxirane, a substituted epoxide, presents a fascinating case study in electrophilicity and regioselectivity. The inherent ring strain of the oxirane moiety makes it a potent electrophile, susceptible to nucleophilic attack.[1][2] However, the asymmetric substitution pattern, featuring two methyl groups at one carbon (C2) and a methoxy group at the other (C3), introduces a nuanced interplay of steric and electronic effects that dictate the preferred site of nucleophilic addition. This guide provides a comprehensive analysis of the factors governing the electrophilicity of the C2 and C3 carbons of this compound, offering both theoretical frameworks and practical experimental methodologies for its investigation.

Introduction: The Dynamic Nature of the Oxirane Ring

Epoxides, or oxiranes, are three-membered heterocyclic ethers characterized by significant ring strain.[1][3] This inherent strain is the primary driving force behind their high reactivity, particularly in ring-opening reactions.[1][3] These reactions are fundamental in organic synthesis, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.[1] The electrophilicity of the two carbon atoms within the oxirane ring is the cornerstone of this reactivity.

In symmetrically substituted epoxides, both carbons are equally electrophilic. However, in unsymmetrical epoxides like this compound, the distribution of electron density and the steric environment around each carbon atom are unequal. This disparity leads to regioselectivity in ring-opening reactions, where a nucleophile will preferentially attack one carbon over the other.[4][5] Understanding and predicting this regioselectivity is paramount for synthetic chemists.

The case of this compound is particularly instructive. The C2 carbon is sterically hindered by two methyl groups, while the C3 carbon is electronically influenced by the adjacent methoxy group. This guide will dissect the contributions of these steric and electronic factors to the overall electrophilicity of each carbon.

Theoretical Framework: Unraveling the Interplay of Steric and Electronic Effects

The regioselectivity of nucleophilic attack on this compound is governed by a delicate balance between steric hindrance and electronic effects. The outcome of the reaction is highly dependent on the reaction conditions, specifically whether it proceeds under basic/neutral or acidic conditions.

Basic or Neutral Conditions: The Dominance of Steric Hindrance

Under basic or neutral conditions, with strong nucleophiles (e.g., alkoxides, Grignard reagents), the ring-opening of epoxides generally follows an SN2-like mechanism.[2][4][6][7] In this scenario, the nucleophile directly attacks one of the epoxide carbons, leading to the simultaneous cleavage of the C-O bond. The primary determinant for the site of attack is steric accessibility.[2][4][5]

For this compound, the C2 carbon is significantly more sterically hindered due to the presence of two bulky methyl groups compared to the C3 carbon, which is attached to a hydrogen and a methoxy group. Consequently, under basic or neutral conditions, nucleophilic attack is expected to occur preferentially at the less substituted C3 carbon.

Acidic Conditions: The Ascendancy of Electronic Effects

In the presence of an acid catalyst, the reaction mechanism shifts. The epoxide oxygen is first protonated, forming a highly reactive oxonium ion.[2][3][6] This protonation enhances the electrophilicity of the epoxide carbons and weakens the C-O bonds. The subsequent nucleophilic attack exhibits significant SN1-like character.[3][6][8]

In this SN1-like transition state, a partial positive charge develops on the carbon atoms. The stability of this incipient carbocation becomes the dominant factor in determining the regioselectivity.[3][9][10] The C2 carbon of this compound, being a tertiary carbon, can better stabilize a positive charge through hyperconjugation from the two methyl groups compared to the secondary C3 carbon. Therefore, under acidic conditions, nucleophilic attack is predicted to occur predominantly at the more substituted C2 carbon.[3][6][8]